molecular formula C14H15F3N2O B12446013 1-[2-(2-Aminoanilino)cyclohexen-1-yl]-2,2,2-trifluoro-ethanone

1-[2-(2-Aminoanilino)cyclohexen-1-yl]-2,2,2-trifluoro-ethanone

Cat. No.: B12446013
M. Wt: 284.28 g/mol
InChI Key: KTMWTZASVKTTMT-UHFFFAOYSA-N
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Description

1-[2-(2-Aminoanilino)cyclohexen-1-yl]-2,2,2-trifluoro-ethanone is a complex organic compound that features a trifluoromethyl ketone group attached to a cyclohexene ring, which is further substituted with an aminoaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Aminoanilino)cyclohexen-1-yl]-2,2,2-trifluoro-ethanone typically involves the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.

    Introduction of the Trifluoromethyl Ketone Group:

    Substitution with Aminoaniline: The final step involves the substitution of the cyclohexene ring with an aminoaniline group through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Aminoanilino)cyclohexen-1-yl]-2,2,2-trifluoro-ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aminoaniline group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

1-[2-(2-Aminoanilino)cyclohexen-1-yl]-2,2,2-trifluoro-ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(2-Aminoanilino)cyclohexen-1-yl]-2,2,2-trifluoro-ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl ketone group is known to interact with enzymes and proteins, potentially inhibiting their activity. The aminoaniline group may also participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Cyclohexenyl)cyclohexanone
  • 2-(1-Cyclohexen-1-yl)aniline
  • 4-(1-Cyclohexen-1-yl)morpholine

Uniqueness

1-[2-(2-Aminoanilino)cyclohexen-1-yl]-2,2,2-trifluoro-ethanone is unique due to the presence of the trifluoromethyl ketone group, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C14H15F3N2O

Molecular Weight

284.28 g/mol

IUPAC Name

1-[2-(2-aminoanilino)cyclohexen-1-yl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C14H15F3N2O/c15-14(16,17)13(20)9-5-1-3-7-11(9)19-12-8-4-2-6-10(12)18/h2,4,6,8,19H,1,3,5,7,18H2

InChI Key

KTMWTZASVKTTMT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(C1)C(=O)C(F)(F)F)NC2=CC=CC=C2N

Origin of Product

United States

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